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molecular formula C7H12N4OS B8272745 1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine

1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine

Cat. No. B8272745
M. Wt: 200.26 g/mol
InChI Key: BONNDUPLOABGSM-UHFFFAOYSA-N
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Patent
US07300939B2

Procedure details

100 mg (4.0 mmol) of sodium were added to ethanol (20 ml). After reaction of the sodium was complete, 500 mg (2.0 mmol) of 1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine were added and the mixture was subsequently stirred at 50° C. 2 h. The cooled reaction solution was poured into a satd aq. NaCI soln cooled to 0° C. This mixture was extracted with EA. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. 310 mg (1.54 mmol, 77%) of 1-(3-methoxy-[1,2,4]-thiadiazol-5-yl)piperazine were obtained.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine
Quantity
500 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaCI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].CS([C:6]1[N:10]=[C:9]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[S:8][N:7]=1)(=O)=O.[CH2:17]([OH:19])C>>[CH3:17][O:19][C:6]1[N:10]=[C:9]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[S:8][N:7]=1 |^1:0|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine
Quantity
500 mg
Type
reactant
Smiles
CS(=O)(=O)C1=NSC(=N1)N1CCNCC1
Step Four
Name
NaCI
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=NSC(=N1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.54 mmol
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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